molecular formula C9H10F3NO B8295109 4-(2-Hydroxyethyl)-3-(trifluoromethyl)aniline

4-(2-Hydroxyethyl)-3-(trifluoromethyl)aniline

Cat. No. B8295109
M. Wt: 205.18 g/mol
InChI Key: QAXHELLJPXXYJA-UHFFFAOYSA-N
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Patent
US08299252B2

Procedure details

3-Trifluoromethyl-4-vinylaniline (2.47 g, 13.2 mmol) was dissolved in anhydrous tetrahydrofuran (10 mL), and borane.dimethyl sulfide complex (2.75 mL, 30.0 mmol) was dropwise added thereto under argon atmosphere. The mixture was stirred at room temperature for 4 hours, and then a sodium hydroxide aqueous solution (1 N, 5 mL) and a 30% hydrogen peroxide aqueous solution (3 mL) were added thereto. The resulting mixture was stirred at 0° C. for 1 hour. The reaction solution was concentrated, and the residue was partitioned between water and ethyl acetate. The organic layer was washed with saturated brine and concentrated under reduced pressure. The resulting product was purified by silica-gel column chromatography (n-hexane:ethyl acetate=2:1) to give 4-(2-hydroxyethyl)-3-(trifluoromethyl)aniline (1.3 g, 48%) as a light-yellow oil.
Name
3-Trifluoromethyl-4-vinylaniline
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[CH:10]=[CH2:11])[NH2:6].B.[OH-:15].[Na+].OO>O1CCCC1>[OH:15][CH2:11][CH2:10][C:9]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[C:2]([F:12])([F:13])[F:1] |f:2.3|

Inputs

Step One
Name
3-Trifluoromethyl-4-vinylaniline
Quantity
2.47 g
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1C=C)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
dimethyl sulfide complex (2.75 mL, 30.0 mmol) was dropwise added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0° C. for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting product was purified by silica-gel column chromatography (n-hexane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCCC1=C(C=C(N)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.